- Investigation of the Lactam Side Chain Length Necessary for Optimal Indenoisoquinoline Topoisomerase I Inhibition and Cytotoxicity in Human Cancer Cell CulturesJournal of Medicinal Chemistry, 2007, 50(9), 2040-2048,
Cas no 937367-26-5 (tert-Butyl 11-aminoundecylcarbamate)

937367-26-5 structure
Produktname:tert-Butyl 11-aminoundecylcarbamate
tert-Butyl 11-aminoundecylcarbamate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- tert-Butyl 11-aminoundecylcarbamate
- 1,1-Dimethylethyl N-(11-aminoundecyl)carbamate (ACI)
- tert-Butyl (11-aminoundecyl)carbamate
- 937367-26-5
- tert-butyl N-(11-aminoundecyl)carbamate
- BTKYLHCVXRGFLC-UHFFFAOYSA-N
- F79902
- N-Boc-undecane-1,11-diamine
- BP-28259
- N1-Boc-undecane-1,11-diamine
- SY343530
- MFCD02094502
- CS-0197523
- C16H34N2O2
- SCHEMBL964035
- DB-144557
-
- Inchi: 1S/C16H34N2O2/c1-16(2,3)20-15(19)18-14-12-10-8-6-4-5-7-9-11-13-17/h4-14,17H2,1-3H3,(H,18,19)
- InChI-Schlüssel: BTKYLHCVXRGFLC-UHFFFAOYSA-N
- Lächelt: O(C(NCCCCCCCCCCCN)=O)C(C)(C)C
Berechnete Eigenschaften
- Genaue Masse: 286.262028332g/mol
- Monoisotopenmasse: 286.262028332g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 20
- Anzahl drehbarer Bindungen: 13
- Komplexität: 237
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 64.4
- XLogP3: 4.1
tert-Butyl 11-aminoundecylcarbamate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Aaron | AR01JMKW-500mg |
N-Boc-undecane-1,11-diamine |
937367-26-5 | 95% | 500mg |
$439.00 | 2025-02-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268193-100mg |
tert-Butyl (11-aminoundecyl)carbamate |
937367-26-5 | 95% | 100mg |
¥1607.00 | 2024-04-24 | |
Aaron | AR01JMKW-50mg |
N-Boc-undecane-1,11-diamine |
937367-26-5 | 95% | 50mg |
$122.00 | 2025-02-11 | |
Aaron | AR01JMKW-100mg |
N-Boc-undecane-1,11-diamine |
937367-26-5 | 95% | 100mg |
$154.00 | 2025-02-11 | |
Aaron | AR01JMKW-1g |
N-Boc-undecane-1,11-diamine |
937367-26-5 | 95% | 1g |
$699.00 | 2025-02-11 | |
1PlusChem | 1P01JMCK-100mg |
N-Boc-undecane-1,11-diamine |
937367-26-5 | 95% | 100mg |
$184.00 | 2024-04-20 | |
1PlusChem | 1P01JMCK-50mg |
N-Boc-undecane-1,11-diamine |
937367-26-5 | 95% | 50mg |
$130.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268193-1g |
tert-Butyl (11-aminoundecyl)carbamate |
937367-26-5 | 95% | 1g |
¥7912.00 | 2024-04-24 | |
1PlusChem | 1P01JMCK-1g |
N-Boc-undecane-1,11-diamine |
937367-26-5 | 97% | 1g |
$610.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268193-250mg |
tert-Butyl (11-aminoundecyl)carbamate |
937367-26-5 | 95% | 250mg |
¥2541.00 | 2024-04-24 |
tert-Butyl 11-aminoundecylcarbamate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Solvents: Chloroform ; 24 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Solvents: Chloroform ; rt; 20 h, rt
Referenz
- Preparation of peptide conjugates as IRAK4 protein kinase degraders, United States, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
Referenz
- Site-specific, covalent bioconjugation of proteins, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
Referenz
- Aliphatic pyrazinoylguanidine sodium channel blockers with beta agonist activity, United States, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Solvents: Chloroform ; rt; overnight, rt
Referenz
- Oxobenzindolizinoquinolines as cytotoxic agents and their preparation, pharmaceutical compositions and us ein the treatment of cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- Phenyl substituted pyrazinoylguanidine sodium channel blockers possessing beta agonist activity, United States, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Solvents: Chloroform ; rt; 24 h, rt
Referenz
- Preparation of N-substituted indenoisoquinolines as Topoisomerase 1 inhibitors for the treatment of cancer, United States, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Solvents: Chloroform ; rt; overnight, rt
Referenz
- Synthesis and biological evaluation of 14-(aminoalkyl-aminomethyl)aromathecins as topoisomerase I inhibitors: Investigating the hypothesis of shared structure-activity relationshipsBioorganic & Medicinal Chemistry, 2009, 17(20), 7145-7155,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Solvents: Chloroform ; rt; 24 h, rt
Referenz
- Preparation of N-substituted indenoisoquinolines as antitumor agents and pharmaceutical formulations containing them, United States, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Solvents: Chloroform , 1,4-Dioxane ; rt; 24 h, rt
Referenz
- Preparation of N-substituted indenoisoquinolines having topoisomerase I inhibitory activity, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Methanol ; 10 h, rt; 12 h, rt
Referenz
- Preparation of pyrazinoylguanidines as sodium channel blockers with β-agonist activity, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Methanol ; 12 h, rt
Referenz
- Preparation of phenylpyrazinoylguanidines as sodium channel blockers possessing β-agonist activity, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 12 h, 25 °C
Referenz
- Preparation of bifunctional compounds as HMG-CoA reductase degradation-inducing compounds, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Solvents: Chloroform ; rt
Referenz
- Synthesis and use of N-substituted indenoisoquinoline compounds as dual tyrosyl-DNA phosphodiesterase I (Tdp1)- topoisomerase I (Top1) inhibitors, United States, , ,
tert-Butyl 11-aminoundecylcarbamate Raw materials
tert-Butyl 11-aminoundecylcarbamate Preparation Products
tert-Butyl 11-aminoundecylcarbamate Verwandte Literatur
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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